![molecular formula C7H8BrNS B1286582 2-Bromo-4,5,6,7-tétrahydrothieno[3,2-c]pyridine CAS No. 226386-47-6](/img/structure/B1286582.png)
2-Bromo-4,5,6,7-tétrahydrothieno[3,2-c]pyridine
Vue d'ensemble
Description
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H8BrNS. It is a brominated derivative of tetrahydrothieno[3,2-c]pyridine, which is a bicyclic structure containing both a thiophene and a pyridine ring.
Applications De Recherche Scientifique
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: Used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Materials Science:
Mécanisme D'action
Mode of Action
It’s known that the compound can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .
Biochemical Pathways
It’s known that the compound can affect the cell cycle, particularly the G2/M phase .
Result of Action
The molecular and cellular effects of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine’s action include a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .
Analyse Biochimique
Biochemical Properties
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with tubulin, a protein that is crucial for cell division. The interaction with tubulin leads to the inhibition of microtubule polymerization, which can affect cell proliferation . Additionally, 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has shown potential in binding with other proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and causing cell death . This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, its interaction with tubulin results in the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis . These effects make it a potential candidate for cancer therapy research.
Molecular Mechanism
At the molecular level, 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects through binding interactions with biomolecules. Its primary mechanism involves the inhibition of tubulin polymerization, which is essential for microtubule formation . By binding to tubulin, it prevents the assembly of microtubules, thereby disrupting cell division and leading to cell death. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to form various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
Within cells and tissues, 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is transported and distributed through interactions with transporters and binding proteins . It has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a crucial role in its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, influencing its biochemical activity and interactions with other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Major Products Formed
Substitution Reactions: Formation of various substituted tetrahydrothieno[3,2-c]pyridine derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of piperidine derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: The non-brominated parent compound.
2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A chlorinated analog.
2-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A fluorinated analog
Uniqueness
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding interactions with biological targets, making it a valuable intermediate in drug discovery .
Propriétés
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZQOZIGEUPNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598402 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226386-47-6 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


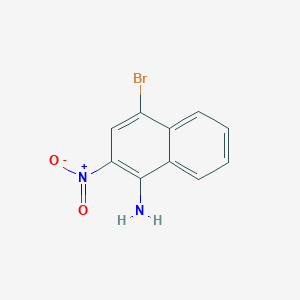
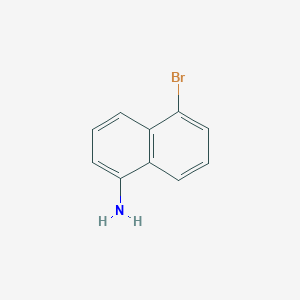


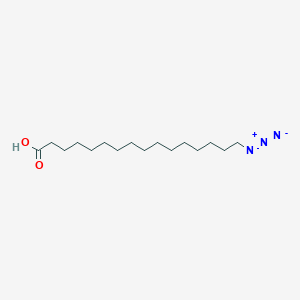
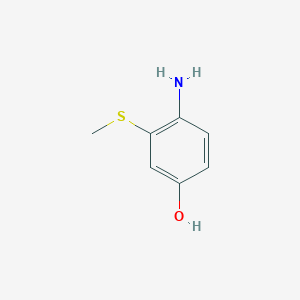
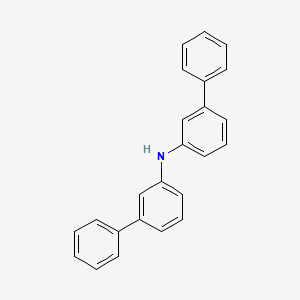
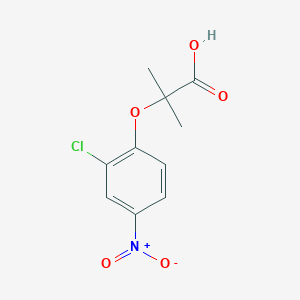
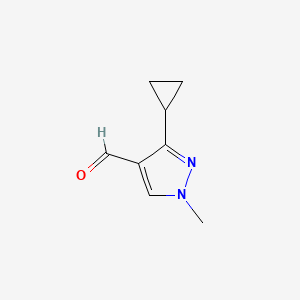
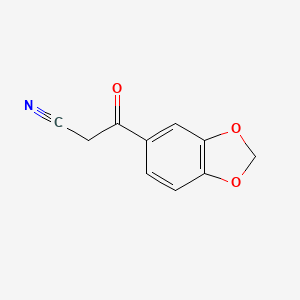

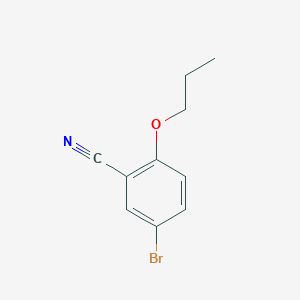

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)
